(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
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Overview
Description
(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a heterocyclic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thienopyrimidine core. Subsequent alkylation and oxidation steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thienopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, (6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents .
Medicine
Medically, this compound is explored for its anti-inflammatory and antimicrobial properties. It has shown promise in preclinical studies as a potential treatment for various infections and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic properties. Its heterocyclic structure contributes to the stability and functionality of these materials .
Mechanism of Action
The mechanism of action of (6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with a pyridine ring instead of thiophene.
Thieno[2,3-d]pyrimidin-7-one: Differing in the position of the nitrogen atoms and functional groups.
Uniqueness
(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-2-6-3-7-9(16-6)11-5-12(10(7)15)4-8(13)14/h3,5H,2,4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNPEWRDMOINGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364746 |
Source
|
Record name | (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686312-09-4 |
Source
|
Record name | (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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